molecular formula C4H7ClN2 B1520942 Azetidine-3-carbonitrile hydrochloride CAS No. 345954-83-8

Azetidine-3-carbonitrile hydrochloride

Cat. No. B1520942
CAS RN: 345954-83-8
M. Wt: 118.56 g/mol
InChI Key: MJZQSPDYIKSJCN-UHFFFAOYSA-N
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Description

Azetidine-3-carbonitrile hydrochloride is a chemical compound with the empirical formula C4H7ClN2 . It has a molecular weight of 118.56 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Azetidines are synthesized through various methods, including the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines . The review by Mughal and Szostak provides an overview of the synthesis of azetidines, focusing on the most recent advances, trends, and future directions .


Molecular Structure Analysis

The molecular structure of Azetidine-3-carbonitrile hydrochloride can be represented by the SMILES string Cl.N#CC1CNC1 . The InChI key for this compound is MJZQSPDYIKSJCN-UHFFFAOYSA-N .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

Azetidine-3-carbonitrile hydrochloride is a solid compound . It should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Organic Synthesis

Azetidine-3-carbonitrile hydrochloride serves as a valuable building block in organic synthesis. Its four-membered ring structure, containing a nitrogen atom, introduces ring strain that can be exploited for various synthetic transformations . This compound is particularly useful in the synthesis of larger, more complex molecules through ring expansion or functional group interconversion.

Medicinal Chemistry

In medicinal chemistry, azetidine rings are found in several bioactive molecules and pharmaceuticals . The azetidine moiety can impart desirable pharmacokinetic properties or serve as a bioisostere to modify the biological activity of a drug molecule. Azetidine-3-carbonitrile hydrochloride, specifically, can be used to synthesize derivatives with potential therapeutic applications.

Drug Discovery

The unique structure of azetidine-3-carbonitrile hydrochloride makes it a privileged scaffold in drug discovery. Its incorporation into drug candidates can lead to compounds with novel modes of action. Researchers utilize this compound to create libraries of azetidine-containing molecules for high-throughput screening against various biological targets .

Chiral Templates

The inherent chirality of azetidine rings makes azetidine-3-carbonitrile hydrochloride an excellent chiral template for asymmetric synthesis . It can be used to induce chirality in other molecules or to synthesize chiral catalysts that can drive enantioselective reactions, which is crucial for producing optically active pharmaceuticals.

Natural Product Synthesis

Azetidine-containing natural products, such as azetidine-2-carboxylic acid, have significant biological activity. Azetidine-3-carbonitrile hydrochloride can be employed in the synthesis of such natural products or their analogues, allowing researchers to study their biological functions and therapeutic potential .

Safety and Hazards

Azetidine-3-carbonitrile hydrochloride is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Azetidines are considered one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are used as motifs in drug discovery, polymerization, and chiral templates . The future directions in the field of azetidines are likely to focus on further exploring their synthesis, reactivity, and applications .

properties

IUPAC Name

azetidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c5-1-4-2-6-3-4;/h4,6H,2-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZQSPDYIKSJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662566
Record name Azetidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

345954-83-8
Record name Azetidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azetidine-3-carbonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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